

# Chemical structure and properties of 2-Deacetoxytaxinine B

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Deacetoxytaxinine B

Cat. No.: B016128

[Get Quote](#)

## 2-Deacetoxytaxinine B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Deacetoxytaxinine B** is a naturally occurring taxoid compound isolated from various species of the yew tree, notably *Taxus wallichiana*. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. It includes a comprehensive summary of its spectral data, a putative experimental protocol for its isolation and purification, and an exploration of its potential mechanism of action as an antiplatelet agent. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

## Chemical Structure and Properties

**2-Deacetoxytaxinine B** is a complex diterpenoid belonging to the taxane family. Its chemical structure is characterized by a tricyclic taxane core.

Chemical Structure:

- Molecular Formula: C<sub>35</sub>H<sub>42</sub>O<sub>9</sub>

- IUPAC Name: [(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetoxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0<sup>3,8</sup>]pentadec-11-enyl] (E)-3-phenylprop-2-enoate

#### Physicochemical Properties:

A summary of the key physicochemical properties of **2-Deacetoxytaxinine B** is presented in the table below.

Property	Value	Reference
Molecular Weight	606.7 g/mol	<a href="#">[1]</a>
Melting Point	240 °C (decomposes)	<a href="#">[2]</a>
Boiling Point (Predicted)	669.7 ± 55.0 °C	<a href="#">[2]</a>
Density (Predicted)	1.21 ± 0.1 g/cm <sup>3</sup>	<a href="#">[2]</a>
XLogP3	4.7	<a href="#">[1]</a>
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	<a href="#">[2]</a>

## Spectral Data

The structural elucidation of **2-Deacetoxytaxinine B** has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, tabulated set of <sup>1</sup>H and <sup>13</sup>C NMR chemical shift assignments for **2-Deacetoxytaxinine B** is not readily available in the public domain, the structural confirmation of this and related taxoids relies heavily on 1D and 2D NMR experiments. These experiments, including COSY, HSQC, and HMBC, are essential for assigning the proton and carbon signals of the complex taxane skeleton.

## Mass Spectrometry (MS)

Mass spectrometry data provides crucial information for determining the molecular weight and fragmentation pattern of **2-Deacetoxytaxinine B**.

Liquid Chromatography-Mass Spectrometry (LC-MS):

An available LC-MS analysis of **2-Deacetoxytaxinine B** provides the following details:

Parameter	Value
Instrument	Micromass Quattro II triple-quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion $[M+H]^+$	m/z 607

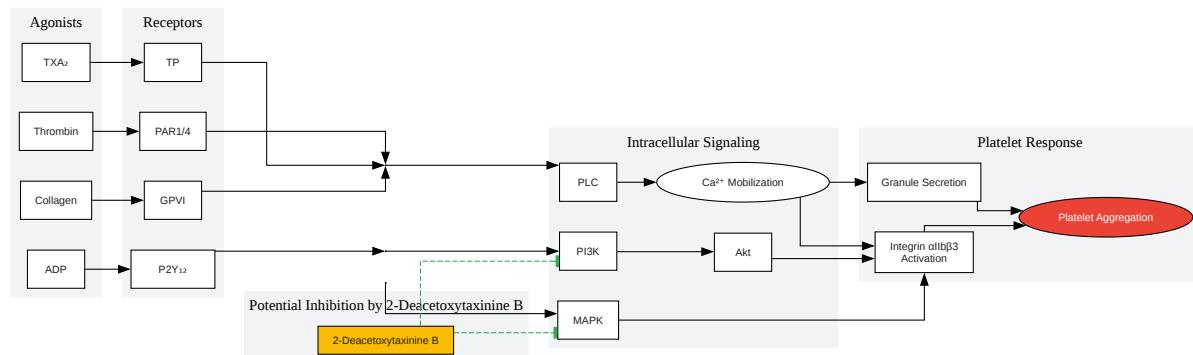
The fragmentation of taxoids in MS/MS analysis can be complex due to the polycyclic nature of the core structure. The fragmentation pattern is influenced by the positions of various functional groups.

## Biological Activity and Potential Signaling Pathway

**2-Deacetoxytaxinine B** has been identified as a potent antiplatelet agent.[\[2\]](#) While the specific molecular mechanism has not been fully elucidated, its activity likely involves interference with key signaling pathways that regulate platelet activation and aggregation.

Platelet activation is a complex process involving multiple signaling pathways that converge on the activation of integrin  $\alpha IIb\beta 3$ , leading to platelet aggregation. Key pathways include the thromboxane A<sub>2</sub> (TXA<sub>2</sub>) pathway, the ADP-mediated P2Y<sub>12</sub> receptor pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. Given that other natural products with antiplatelet activity, such as taxifolin, have been shown to inhibit the PI3K/Akt and MAPK signaling pathways, it is plausible that **2-Deacetoxytaxinine B** may exert its effects through a similar mechanism.

Below is a generalized diagram of a platelet activation signaling pathway, indicating potential points of inhibition.



[Click to download full resolution via product page](#)

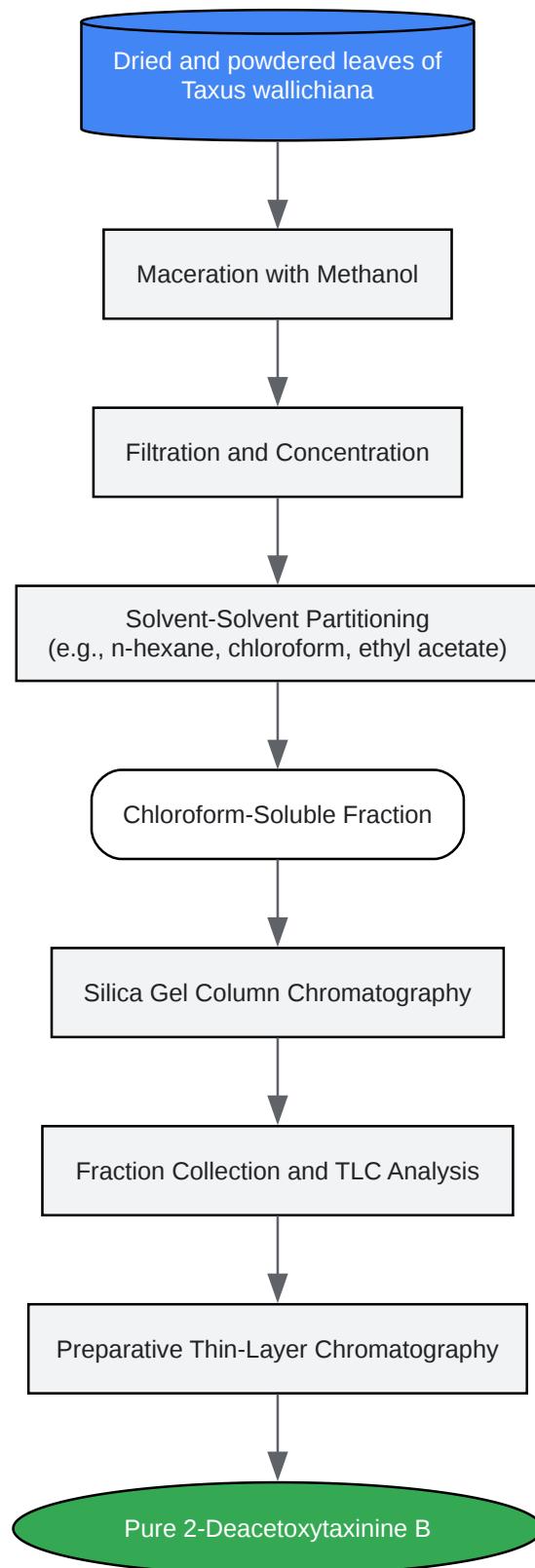
Caption: Generalized platelet activation signaling pathway with potential inhibition points.

## Experimental Protocols

### Putative Isolation and Purification of 2-Deacetoxytaxinine B from *Taxus wallichiana*

The following is a generalized protocol based on methods for isolating taxoids from *Taxus* species. Specific yields and optimal solvent systems for **2-Deacetoxytaxinine B** may require further optimization.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of **2-Deacetoxytaxinine B**.

**Detailed Methodology:**

- **Plant Material and Extraction:**
  - Air-dried and powdered leaves of *Taxus wallichiana* are macerated with methanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.
  - The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
- **Solvent-Solvent Partitioning:**
  - The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
  - The resulting fractions are concentrated, and the chloroform-soluble fraction, which is likely to contain **2-Deacetoxytaxinine B**, is selected for further purification.
- **Column Chromatography:**
  - The chloroform-soluble fraction is subjected to column chromatography on a silica gel column.
  - The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
  - Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Preparative Thin-Layer Chromatography (Prep-TLC):**
  - Fractions containing the compound of interest, as identified by TLC comparison with a standard (if available) or by spectroscopic analysis of pooled fractions, are further purified using preparative TLC.
  - A suitable solvent system (e.g., a mixture of chloroform and methanol) is used to achieve good separation.

- The band corresponding to **2-Deacetoxytaxinine B** is scraped from the plate and the compound is eluted with an appropriate solvent.
- Structure Elucidation:
  - The purity and identity of the isolated compound are confirmed using spectroscopic methods, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Conclusion

**2-Deacetoxytaxinine B** is a promising natural product with significant antiplatelet activity. This guide provides a foundational understanding of its chemical and physical properties. Further research is warranted to fully elucidate its NMR and mass spectral characteristics, refine its isolation and purification protocols for higher yields, and definitively establish its mechanism of action and specific molecular targets within the platelet activation signaling cascade. Such studies will be crucial for evaluating its potential as a lead compound in the development of novel antithrombotic therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [researchgate.net](#) [researchgate.net]
- 2. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and properties of 2-Deacetoxytaxinine B]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016128#chemical-structure-and-properties-of-2-deacetoxytaxinine-b>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)